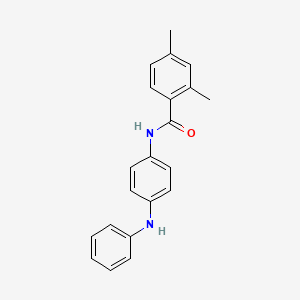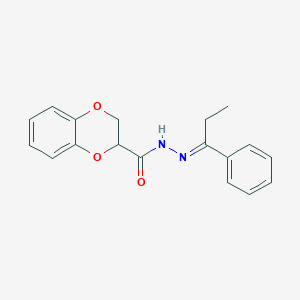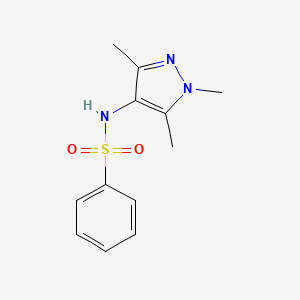![molecular formula C11H11N3O B5715913 N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)
N-[4-(1H-imidazol-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-imidazol-4-yl)phenyl]acetamide, also known as NIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research.
Mecanismo De Acción
N-[4-(1H-imidazol-4-yl)phenyl]acetamide's mechanism of action is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. For example, N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to bind to the adenosine A2A receptor, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1H-imidazol-4-yl)phenyl]acetamide. For example, further studies could be conducted to investigate the potential applications of N-[4-(1H-imidazol-4-yl)phenyl]acetamide in the treatment of inflammatory diseases and as a new antibiotic. Additionally, further research could be conducted to elucidate the mechanism of action of N-[4-(1H-imidazol-4-yl)phenyl]acetamide and to identify potential targets for drug development.
Conclusion
N-[4-(1H-imidazol-4-yl)phenyl]acetamide is a promising chemical compound that has potential applications in the field of biomedical research. Its anti-inflammatory and antimicrobial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Métodos De Síntesis
N-[4-(1H-imidazol-4-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(1H-imidazol-4-yl)aniline with acetic anhydride, and the reaction of 4-(1H-imidazol-4-yl)benzoic acid with thionyl chloride followed by reaction with ethylamine. The purity and yield of N-[4-(1H-imidazol-4-yl)phenyl]acetamide can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been demonstrated to have a range of potential applications in scientific research. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[4-(1H-imidazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXPPFFBYJYUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-imidazol-5-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)


![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)




![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)

